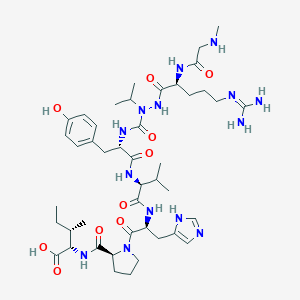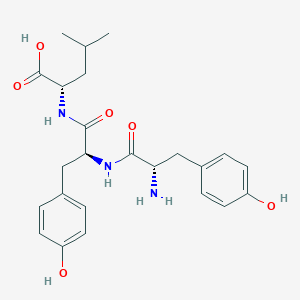
10,10'-Dibromo-9,9'-bianthracene
Vue d'ensemble
Description
10,10’-Dibromo-9,9’-bianthracene is a chemical compound with the empirical formula C28H16Br2 . It is used as a precursor for the synthesis of graphene nanoribbons .
Synthesis Analysis
The synthesis of graphene nanoribbons from 10,10’-Dibromo-9,9’-bianthracene involves a bottom-up approach on metal surfaces . The precursors self-assemble into a well-ordered dense monolayer on Au (111) at room temperature . The straight molecular wire structure is formed where Br atoms in each precursor are adjacent along the wire axis .Molecular Structure Analysis
The molecular structure of 10,10’-Dibromo-9,9’-bianthracene has been studied using ultraviolet and X-ray photoemission, and X-ray absorption spectroscopy .Chemical Reactions Analysis
The 10,10’-Dibromo-9,9’-bianthracene molecules deposited on Au (111) at room temperature self-assemble into a well-ordered dense monolayer . The molecules are hardly desorbed from the surface under subsequent heating and efficiently polymerize along with the molecular arrangement .Physical And Chemical Properties Analysis
10,10’-Dibromo-9,9’-bianthracene is a powder with a melting point of 348-352 °C . It has a molecular weight of 512.23 .Applications De Recherche Scientifique
Synthesis of Graphene Nanoribbons
- Methods of Application: DBBA precursors are deposited on Au (111) at room temperature, where they self-assemble into a well-ordered dense monolayer. The DBBAs in the monolayer are found to be hardly desorbed from the surface under subsequent heating and efficiently polymerize along with the molecular arrangement, resulting in more long and oriented GNR growth compared to the conventional growth method .
- Results: The densely-packed DBBA structure suppresses random diffusion and desorption of the DBBAs on the Au surface during polymerization, leading to longer and more oriented GNR growth .
Synthesis of Long and Oriented Graphene Nanoribbons
- Methods of Application: DBBA precursors are deposited on Au (111) at room temperature, where they self-assemble into a well-ordered dense monolayer. The DBBAs in the monolayer are found to be hardly desorbed from the surface under subsequent heating and efficiently polymerize along with the molecular arrangement, resulting in more long and oriented GNR growth compared to the conventional growth method .
- Results: The densely-packed DBBA structure suppresses random diffusion and desorption of the DBBAs on the Au surface during polymerization, leading to longer and more oriented GNR growth .
Bandgap Engineering
- Application Summary: DBBA is used in bandgap engineering to create semiconductor heterostructure devices that perform processes such as resonant tunnelling and solar energy conversion .
Synthesis of Armchair Graphene Nanoribbons
- Application Summary: DBBA molecules are used in the synthesis of armchair graphene nanoribbons on Ag (111). This process involves the role of organometallic intermediates .
Graphene Nanoribbon Synthesis on Au (110)
- Application Summary: DBBA molecules are used in the synthesis of graphene nanoribbons (GNRs) on Au (110). This process involves a thermally activated procedure where these molecular precursors polymerize and eventually form GNRs with atomically controlled shape and width .
Semiconductor Heterostructure Devices
Safety And Hazards
Orientations Futures
The future directions of research involving 10,10’-Dibromo-9,9’-bianthracene are focused on controlling graphene nanoribbon growth from a well-ordered precursor monolayer to achieve more long and oriented graphene nanoribbons . This is significant for the development of high-speed field-effect transistors .
Propriétés
IUPAC Name |
9-bromo-10-(10-bromoanthracen-9-yl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16Br2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNNLGXEAGTSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569912 | |
| Record name | 10,10'-Dibromo-9,9'-bianthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,10'-Dibromo-9,9'-bianthracene | |
CAS RN |
121848-75-7 | |
| Record name | 10,10'-Dibromo-9,9'-bianthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B55483.png)
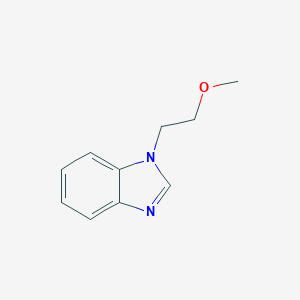

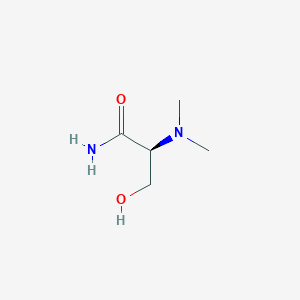
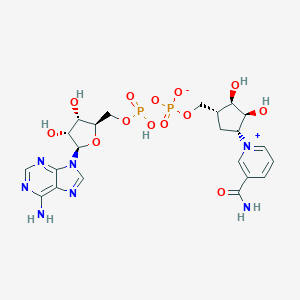
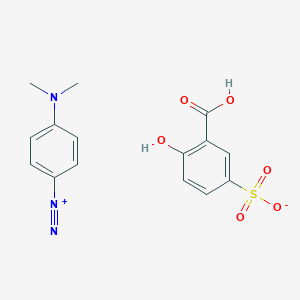
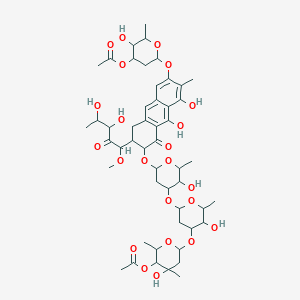
![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)
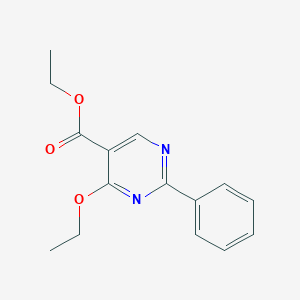
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)

